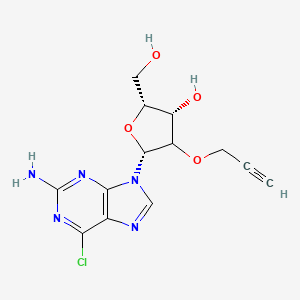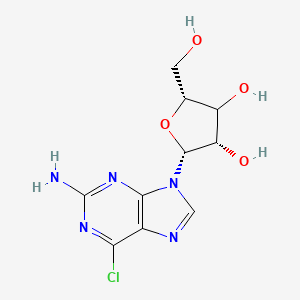
6-Chloroguanineriboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroguanineriboside typically involves the chlorination of guanosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroguanineriboside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
6-Chloroguanineriboside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleoside metabolism and DNA synthesis.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Wirkmechanismus
The mechanism of action of 6-Chloroguanineriboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis (programmed cell death). This action is particularly effective against indolent lymphoid malignancies . The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: Another purine analogue with antitumor activity.
Fludarabine: A nucleoside analogue used in the treatment of hematological malignancies.
Cladribine: A purine nucleoside analogue with similar mechanisms of action.
Uniqueness
6-Chloroguanineriboside is unique due to its specific targeting of indolent lymphoid malignancies and its ability to induce apoptosis through the inhibition of DNA synthesis. Its chemical structure allows for specific interactions with DNA polymerase, making it a valuable tool in cancer research .
Eigenschaften
Molekularformel |
C10H12ClN5O4 |
|---|---|
Molekulargewicht |
301.69 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1 |
InChI-Schlüssel |
TXWHPSZYRUHEGT-DTUHVUQASA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(N=C2Cl)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
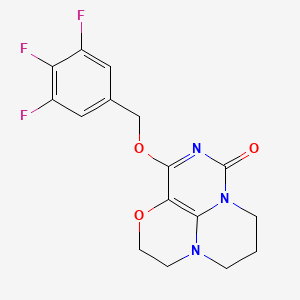
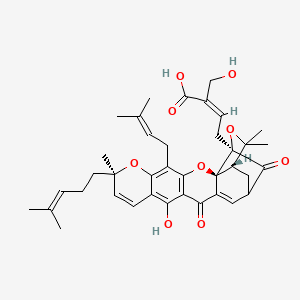
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
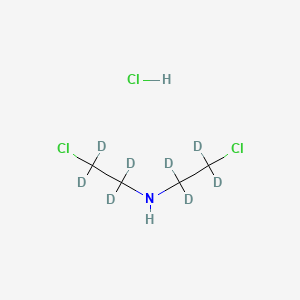
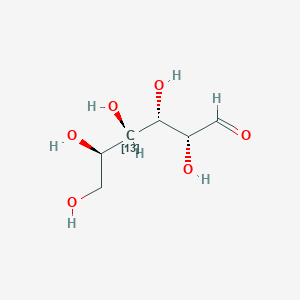

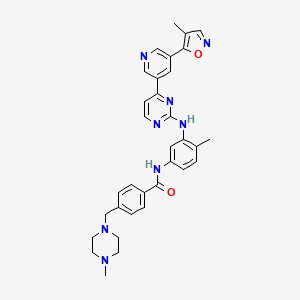
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
